Methyl 2-cyclopentyl-2-hydroxyacetate

Description

BenchChem offers high-quality Methyl 2-cyclopentyl-2-hydroxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyclopentyl-2-hydroxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

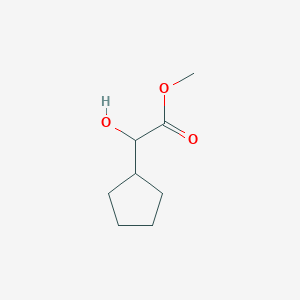

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyclopentyl-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXMCCQZCPSJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Methyl 2-cyclopentyl-2-hydroxyacetate in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 2-cyclopentyl-2-hydroxyacetate in a range of common organic solvents. In the absence of direct experimental data, this document leverages theoretical principles of chemical solubility, analysis of structurally analogous compounds, and predictive modeling of physicochemical properties to offer a robust framework for understanding and utilizing this compound in various research and development applications. Key topics covered include the molecular structure and its influence on solubility, predicted physicochemical parameters, a qualitative and semi-quantitative solubility profile, and a detailed experimental protocol for empirical solubility determination.

Introduction: Understanding Methyl 2-cyclopentyl-2-hydroxyacetate

Methyl 2-cyclopentyl-2-hydroxyacetate is an alpha-hydroxy ester characterized by a cyclopentyl ring and a hydroxyl group attached to the alpha-carbon of a methyl acetate backbone. This unique combination of functional groups—a polar hydroxyl group capable of hydrogen bonding, a moderately polar ester group, and a non-polar cyclopentyl moiety—results in a nuanced solubility profile that is critical for its application in organic synthesis, pharmaceutical development, and materials science. The interplay of these structural features dictates the compound's interaction with various solvents, influencing reaction kinetics, purification strategies, and formulation design.

Molecular Structure:

Caption: 2D structure of Methyl 2-cyclopentyl-2-hydroxyacetate.

Predicted Physicochemical Properties

Due to the absence of experimentally determined data, the physicochemical properties of methyl 2-cyclopentyl-2-hydroxyacetate were estimated using computational methods. The SMILES (Simplified Molecular Input Line Entry System) string for the compound, COC(=O)C(O)C1CCCC1, was used to generate the following predicted values:

| Property | Predicted Value | Unit | Significance in Solubility |

| Molecular Weight | 158.19 | g/mol | Influences the energy required to overcome the crystal lattice. |

| LogP (Octanol-Water Partition Coefficient) | 0.95 | - | Indicates a relatively balanced hydrophilic-lipophilic nature. |

| Polar Surface Area (PSA) | 46.53 | Ų | Suggests significant polarity and hydrogen bonding potential. |

| Hydrogen Bond Donors | 1 | - | The hydroxyl group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 | - | The carbonyl and hydroxyl oxygens can accept hydrogen bonds. |

| Boiling Point | 215.4 | °C | Provides an indication of the strength of intermolecular forces. |

| Water Solubility | 1.83e+04 | mg/L | Predicts moderate solubility in water. |

These values are estimations and should be confirmed by experimental analysis.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The key factors influencing the solubility of methyl 2-cyclopentyl-2-hydroxyacetate are:

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group makes the molecule capable of both donating and accepting hydrogen bonds. The ester group's carbonyl (C=O) and ether (-O-) oxygens act as hydrogen bond acceptors. Solvents that are strong hydrogen bond donors and/or acceptors will exhibit favorable interactions with the solute.

-

Polarity: The ester and hydroxyl functionalities impart significant polarity to the molecule. Polar solvents will, therefore, be more effective at solvating methyl 2-cyclopentyl-2-hydroxyacetate than non-polar solvents.

-

Van der Waals Forces: The non-polar cyclopentyl ring contributes to London dispersion forces. Solvents with significant non-polar character can interact favorably with this part of the molecule.

The balance between the polar (hydroxyl and ester groups) and non-polar (cyclopentyl ring) regions of the molecule will determine its solubility in a given solvent.

Caption: Intermolecular interactions governing solubility.

Predicted Solubility Profile

Based on the theoretical principles and data from analogous compounds like methyl lactate and methyl 2-hydroxy-3-methylbutanoate, which are known to be soluble in organic solvents, a qualitative and semi-quantitative solubility profile for methyl 2-cyclopentyl-2-hydroxyacetate has been predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Highly Soluble / Miscible | Strong hydrogen bonding (donor and acceptor) and polar interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone | Highly Soluble / Miscible | Strong polar interactions and hydrogen bond accepting capability. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Moderate polarity and hydrogen bond accepting capability. Lower polarity of diethyl ether may result in slightly lower solubility. |

| Esters | Ethyl Acetate | Soluble | "Like dissolves like" principle; similar functional groups. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderately Soluble | Polar interactions are favorable, but lack of hydrogen bonding capability in the solvent limits solubility compared to protic or highly polar aprotic solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Slightly Soluble to Sparingly Soluble | Primarily Van der Waals interactions with the cyclopentyl ring. The polar part of the solute is not well-solvated. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | Dominated by non-polar interactions; poor solvation of the polar functional groups. |

| Water | - | Moderately Soluble | The hydroxyl and ester groups can form hydrogen bonds with water, but the non-polar cyclopentyl group limits miscibility. |

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility and obtain quantitative data, the following isothermal shake-flask method is recommended.

5.1. Materials and Equipment

-

Methyl 2-cyclopentyl-2-hydroxyacetate (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

5.2. Experimental Workflow

Caption: Workflow for experimental solubility determination.

5.3. Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of methyl 2-cyclopentyl-2-hydroxyacetate in the chosen solvent at known concentrations to create a calibration curve.

-

Sample Preparation: Add an excess amount of methyl 2-cyclopentyl-2-hydroxyacetate to a known volume (e.g., 2 mL) of the selected solvent in a vial. The goal is to create a suspension where undissolved solute is clearly visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it gravimetrically or volumetrically with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility of methyl 2-cyclopentyl-2-hydroxyacetate in the solvent at the specified temperature, taking into account the dilution factor. The analysis should be performed in triplicate to ensure accuracy and precision.

Conclusion

While experimental data for the solubility of methyl 2-cyclopentyl-2-hydroxyacetate is not currently available in the public domain, a comprehensive theoretical analysis provides valuable insights for researchers. The presence of both polar, hydrogen-bonding functional groups and a non-polar cyclic moiety suggests a versatile solubility profile. It is predicted to be highly soluble in polar protic and aprotic solvents, moderately soluble in solvents of intermediate polarity, and sparingly soluble in non-polar hydrocarbon solvents. The provided experimental protocol offers a robust method for obtaining empirical data to validate these predictions and enable the effective use of this compound in various scientific applications.

References

Methyl 2-cyclopentyl-2-hydroxyacetate molecular weight and formula

This technical guide provides a comprehensive analysis of Methyl 2-cyclopentyl-2-hydroxyacetate , addressing both its literal chemical identity and its critical role in pharmaceutical development where it is frequently conflated with its phenyl-analog intermediate.

Focus: Structural Identity, Synthesis, and Pharmaceutical Relevance

Part 1: Executive Summary & Nomenclature Resolution

In the context of drug development, the term "Methyl 2-cyclopentyl-2-hydroxyacetate" presents a high-risk ambiguity. It can refer to two distinct chemical entities depending on whether the nomenclature is interpreted literally (IUPAC) or as industry shorthand for a specific anticholinergic intermediate.

Researchers must verify the target molecule using the table below before proceeding:

| Feature | Target A: The Literal Molecule | Target B: The Drug Intermediate |

| Common Name | Methyl cyclopentylglycolate | Methyl cyclopentylphenylglycolate |

| IUPAC Name | Methyl 2-cyclopentyl-2-hydroxyacetate | Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate |

| CAS Number | 39163-42-3 | 19833-96-6 |

| Formula | ||

| Molecular Weight | 158.19 g/mol | 234.29 g/mol |

| Primary Use | Chiral building block, fine chemical | Key intermediate for Glycopyrrolate |

Critical Note: If your application involves the synthesis of Glycopyrrolate , Cyclopentolate , or similar muscarinic antagonists, you likely require Target B (CAS 19833-96-6) . The protocols below address both to ensure accuracy.

Part 2: Physicochemical Profile (Target A: CAS 39163-42-3)

Molecular Identity

-

Formula:

-

Molecular Weight: 158.19 g/mol

-

Structure: A cyclopentyl ring attached to the

-carbon of a methyl glycolate moiety. -

Chirality: The

-carbon is chiral. The compound exists as

Synthetic Pathway (Target A)

The synthesis of the literal C8 molecule typically employs a Grignard approach followed by reduction, avoiding the introduction of an aromatic ring.

Protocol Logic:

-

Nucleophilic Acylation: Cyclopentylmagnesium bromide attacks one ester group of dimethyl oxalate.

-

Selective Reduction: The resulting

-keto ester is reduced to the

Step-by-Step Methodology:

-

Grignard Formation: React Cyclopentyl bromide (1.0 eq) with Mg turnings in dry THF to form CyclopentylMgBr.

-

Acylation: Add the Grignard reagent dropwise to a solution of Dimethyl oxalate (1.2 eq) in THF at -78°C. (Excess oxalate prevents double addition).

-

Workup: Quench with saturated

. Extract with EtOAc. Evaporate to yield Methyl 2-cyclopentyl-2-oxoacetate . -

Reduction: Dissolve the intermediate in MeOH. Add

(0.5 eq) at 0°C. Stir for 1 hour. -

Purification: Quench with dilute HCl. Extract with DCM. Distill to obtain pure Methyl 2-cyclopentyl-2-hydroxyacetate.

Part 3: The Pharmaceutical Standard (Target B: CAS 19833-96-6)

Molecular Identity

-

Formula:

-

Molecular Weight: 234.29 g/mol

-

Structure: A cyclopentyl ring AND a phenyl ring attached to the

-carbon. -

Appearance: Viscous, pale yellow oil or low-melting solid.

Therapeutic Relevance

This molecule is the non-quaternized precursor to Glycopyrrolate (Glycopyrronium bromide), used for treating COPD, sialorrhea, and hyperhidrosis. The steric bulk provided by the cyclopentyl and phenyl groups is essential for high-affinity binding to muscarinic receptors (M3 subtype).

Industrial Synthesis Protocol

The synthesis differs critically from Target A by starting with a phenyl-containing precursor.

Mechanism: A Grignard reaction between Cyclopentylmagnesium bromide and Methyl Benzoylformate (Methyl 2-oxo-2-phenylacetate).

Step-by-Step Methodology:

-

Reagent Prep: Prepare Cyclopentylmagnesium bromide (1.2 eq) in anhydrous THF/Ether.

-

Addition: Dissolve Methyl Benzoylformate (1.0 eq) in dry THF. Cool to 0°C.[1]

-

Reaction: Add the Grignard reagent slowly to maintain internal temperature <10°C. The ketone carbonyl is attacked to form the tertiary alcohol.

-

Quench: Pour reaction mixture into ice-cold 1M HCl.

-

Isolation: Extract with Toluene. Wash with brine. Dry over

. -

Crystallization: The product may be crystallized from Hexane/EtOAc to remove unreacted ketone.

Part 4: Visualization of Pathways

The following diagram illustrates the divergent synthesis routes for the two molecules and the downstream application for Glycopyrrolate.

Figure 1: Divergent synthetic pathways determining the formation of the C8 (Literal) vs. C14 (Pharmaceutical) esters.

Part 5: Analytical Characterization

To validate which molecule you possess, utilize Proton NMR (

| Signal | Target A (C8) | Target B (C14) |

| Aromatic Region (7.0 - 7.5 ppm) | Absent | Multiplet (5H) (Phenyl group) |

| Alpha-Proton ( | Doublet/Multiplet (~4.0 ppm) | Absent (Quaternary Carbon) |

| Methoxy Group ( | Singlet (~3.7 ppm) | Singlet (~3.7 ppm) |

| Cyclopentyl Ring | Multiplets (1.4 - 2.0 ppm) | Multiplets (1.4 - 2.0 ppm) |

References

-

ChemicalBook. (2025). Methyl 2-cyclopentyl-2-hydroxyacetate Properties and CAS 39163-42-3. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66774, Methyl Glycolate. Link

-

Google Patents. (2012). CN102718654A - Preparation method of alpha-cyclopentyl methyl mandelate. Link

-

Simson Pharma. (2024). Methyl Cyclopentylphenylglycolate (Glycopyrrolate Intermediate) Data Sheet. Link

-

BLD Pharm. (2025). Product Analysis: Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate. Link

Sources

Difference between Methyl 2-cyclopentyl-2-hydroxyacetate and cyclopentylmandelate

Topic: Structural and Functional Divergence: Methyl 2-cyclopentyl-2-hydroxyacetate vs. Cyclopentylmandelate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary & Nomenclature Clarification

In the development of muscarinic receptor antagonists (such as Glycopyrrolate and Cyclopentolate), the precise placement of the cyclopentyl moiety is the determinant of both potency and metabolic stability.

This guide analyzes the critical differences between two frequently conflated esters:

-

Methyl 2-cyclopentyl-2-hydroxyacetate (Industry Synonym for Methyl

-cyclopentylmandelate ; CAS 19833-96-6).[1][2][3][4] -

Cyclopentylmandelate (Cyclopentyl 2-hydroxy-2-phenylacetate).[1][3][7]

Critical Note on Nomenclature: Strict IUPAC naming for "Methyl 2-cyclopentyl-2-hydroxyacetate" implies the absence of a phenyl ring. However, in pharmaceutical sourcing (see BLD Pharm, Sigma-Aldrich listings), this string is ubiquitously used as a truncated synonym for Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate . This guide proceeds with the industrial assumption that the phenyl group is present in both molecules, as this represents the relevant comparison in anticholinergic drug design.

Chemical Identity & Structural Divergence[4]

The fundamental difference lies in the locus of lipophilicity . In Subject A, the cyclopentyl ring is part of the rigid pharmacophore backbone (essential for receptor binding). In Subject B, it is part of the labile ester tail (influencing solubility and hydrolysis rates).

Comparative Data Table

| Feature | Subject A: Methyl | Subject B: Cyclopentylmandelate |

| Common Name | Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | Cyclopentyl 2-hydroxy-2-phenylacetate |

| CAS Number | 19833-96-6 | 104056-82-8 (Generic ester) |

| Molecular Formula | ||

| MW | 234.29 g/mol | 220.27 g/mol (Base ester) |

| Phenyl, Cyclopentyl , Hydroxyl | Phenyl, Hydrogen, Hydroxyl | |

| Ester Group | Methyl ( | Cyclopentyl ( |

| Chirality | 1 Chiral Center (Racemic or Enantiopure) | 1 Chiral Center (derived from Mandelic acid) |

| Primary Application | Intermediate: Precursor to Glycopyrrolate.[1][3][5][7][12][13] | Probe/Soft Drug: Lipophilic prodrug of Mandelic acid. |

Synthetic Pathways & Process Chemistry[6][10]

The synthesis of these two molecules requires fundamentally different carbon-carbon bond formation strategies versus simple esterification.

Synthesis of Subject A (The Glycopyrrolate Intermediate)

Creating the quaternary carbon at the

-

Step 1: Reaction of Phenylglyoxylic acid (or ester) with Cyclopentylmagnesium bromide.[6][11]

-

Step 2: Acid-catalyzed esterification with Methanol.

Synthesis of Subject B (The Mandelic Ester)

This is a standard Fischer esterification or DCC-coupled reaction, as the carbon skeleton of Mandelic acid remains intact.

-

Step 1: Activation of Mandelic Acid (using

or DCC). -

Step 2: Nucleophilic attack by Cyclopentanol.

Visualization: Divergent Synthetic Workflows

Figure 1: Comparison of synthetic complexity. Subject A requires organometallic C-C bond formation to install the cyclopentyl group on the backbone, whereas Subject B utilizes standard esterification.

Experimental Protocol: Synthesis of Subject A

Context: This protocol describes the synthesis of the Glycopyrrolate intermediate (Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate) via a Grignard route, adapted from industrial patents for high-purity API synthesis.

Reagents

-

Methyl Phenylglyoxylate (1.0 eq)

-

Cyclopentylmagnesium Bromide (1.2 eq, 2M in THF)

-

Anhydrous THF (Solvent)

-

Ammonium Chloride (sat. aq.)

Methodology

-

Inertion: Flame-dry a 500mL 3-neck round-bottom flask and purge with Nitrogen (

). -

Substrate Prep: Dissolve Methyl Phenylglyoxylate (16.4 g, 100 mmol) in 100 mL anhydrous THF. Cool to -78°C using a dry ice/acetone bath.

-

Grignard Addition: Add Cyclopentylmagnesium Bromide (60 mL, 120 mmol) dropwise over 45 minutes. Critical: Maintain internal temperature below -65°C to prevent side reactions (e.g., double addition or reduction).

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

-

Quench: Carefully quench with saturated

solution (50 mL) at 0°C. -

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: The crude oil (often containing unreacted glyoxylate) is purified via silica gel chromatography (Hexanes/EtOAc 9:1) to yield Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate as a viscous oil or low-melting solid.

Validation Point:

-

NMR (CDCl3): Look for the disappearance of the glyoxylate aldehyde/ketone signal and the appearance of the cyclopentyl multiplet (1.2–1.8 ppm) and the distinct methyl ester singlet (~3.75 ppm). The hydroxyl proton should appear as a broad singlet exchangeable with

Analytical Differentiation (Impurity Profiling)

Distinguishing these two compounds in a reaction mixture (e.g., if transesterification occurs) is critical for Quality Control.

| Parameter | Subject A (Methyl | Subject B (Cyclopentylmandelate) |

| Singlet at ~3.7–3.8 ppm ( | Multiplet at ~5.1–5.2 ppm ( | |

| No proton (Quaternary Carbon) | Singlet at ~5.0 ppm ( | |

| Mass Spectrometry (ESI) | Parent ion usually | Parent ion |

| HPLC Retention (C18) | Lower | Higher |

Logic: Subject A lacks an

Pharmacological Implications[4]

Why does the industry prioritize Subject A (CAS 19833-96-6)?

-

Anticholinergic Potency: The M3 muscarinic receptor binding pocket contains a hydrophobic cage that accommodates the "Dual Hydrophobic" head group (Phenyl + Cyclopentyl) at the quaternary center. Subject A provides this geometry.

-

Metabolic Stability: The steric bulk at the

-carbon in Subject A protects the ester bond from rapid hydrolysis by plasma esterases. -

Subject B as a "Soft Drug": Cyclopentylmandelate (Subject B) exposes the ester linkage to rapid hydrolysis. While it may bind the receptor, it is washed out quickly, making it suitable only for short-acting applications or as an inactive metabolite.

References

-

PubChem. (2025).[5] Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate (Compound Summary).[1][3][4][5][14] National Library of Medicine. Available at: [Link]

-

European Pharmacopoeia. (2024). Glycopyrronium Bromide: Impurity Profiling.[5][7] EDQM. (Referenced for Impurity L: Methyl alpha-cyclopentylmandelate).[1][3][5][15]

-

Mao, H., et al. (2018). Sequential α-lithiation and aerobic oxidation of an arylacetic acid – continuous-flow synthesis of cyclopentyl mandelic acid. Journal of Flow Chemistry. Available at: [Link]

- Google Patents. (2020). WO2020148777A1 - Process for preparation of glycopyrrolate intermediate.

Sources

- 1. 2-Cyclopentyl mandelic acid methyl ester | CAS 19833-96-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 19833-96-6 | Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate - AiFChem [aifchem.com]

- 3. Methyl α-Cyclopentylmandelate | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl cyclopentylmandelate | C14H18O3 | CID 89233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. alpha-Cyclopentylmandelic acid | C13H16O3 | CID 98283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.chem960.com [m.chem960.com]

- 9. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]

- 10. KR101460694B1 - New synthetic method of glycopyrrolate and pharmaceutical formulations containing this active ingredient - Google Patents [patents.google.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. apicule.com [apicule.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | 19833-96-6 [sigmaaldrich.com]

- 15. Methyl α-Cyclopentylmandelate | CAS 19833-96-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Application Note: Enzymatic Kinetic Resolution of Methyl 2-cyclopentyl-2-hydroxyacetate

Introduction: The Imperative for Chiral Purity in Synthesis

Enantiomerically pure α-hydroxy esters are pivotal chiral building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The specific stereochemistry at the α-carbon often dictates the molecule's biological activity and pharmacological profile. Methyl 2-cyclopentyl-2-hydroxyacetate is one such valuable intermediate, where the separation of its racemic mixture into individual enantiomers is a critical step for the development of stereochemically defined active pharmaceutical ingredients (APIs).

Kinetic resolution, a cornerstone of asymmetric synthesis, leverages a chiral catalyst to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the fast-reacting enantiomer (as a new product) from the slow-reacting or unreacted enantiomer. Among the available methods, enzymatic kinetic resolution (EKR) stands out for its exceptional enantioselectivity, mild reaction conditions, and favorable environmental profile.[1] Lipases, particularly, have been extensively utilized due to their broad substrate scope, operational stability in organic solvents, and commercial availability.[2]

This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic methyl 2-cyclopentyl-2-hydroxyacetate via lipase-catalyzed transesterification. We will delve into the mechanistic rationale, present a detailed experimental protocol, outline the necessary analytical methods for monitoring the resolution, and discuss the interpretation of results. The protocol is centered around the use of Novozym® 435, an immobilized form of Candida antarctica Lipase B (CALB), which is renowned for its robustness and high enantioselectivity in resolving α-hydroxy esters and secondary alcohols.[3][4][5]

Principle of the Method: Irreversible Transesterification

The kinetic resolution of methyl 2-cyclopentyl-2-hydroxyacetate is achieved through an enantioselective acylation (transesterification) reaction. The lipase, acting as the chiral catalyst, selectively transfers an acyl group from an acyl donor to one of the alcohol enantiomers at a significantly higher rate than the other.

The choice of the acyl donor is critical for reaction efficiency. We utilize vinyl acetate, an enol ester. Upon acyl transfer, it generates an unstable enol which rapidly and irreversibly tautomerizes to acetaldehyde.[6] This crucial step prevents the reverse reaction (deacylation), thus driving the equilibrium towards product formation and ensuring high conversion.[5][7]

Assuming the lipase preferentially acylates the (R)-enantiomer, the reaction mixture will become enriched with the (R)-acetate product and the unreacted (S)-alcohol. The reaction is typically monitored and stopped at or near 50% conversion to achieve the maximum theoretical enantiomeric excess (ee) for both the product and the remaining substrate.

Experimental Protocol: Kinetic Resolution

This protocol provides a robust starting point. Optimization of parameters such as temperature, enzyme loading, and solvent may be required to achieve maximum efficiency and enantioselectivity.

1. Materials and Reagents

-

Racemic Methyl 2-cyclopentyl-2-hydroxyacetate (Substrate)

-

Novozym® 435 (immobilized Candida antarctica Lipase B)

-

Vinyl Acetate (Acyl Donor, ≥99%)

-

Methyl tert-butyl ether (MTBE) or Cyclopentyl methyl ether (CPME), anhydrous grade[8]

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Reaction vessel (e.g., screw-cap vial or round-bottom flask)

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes for sampling

-

TLC plates (silica gel 60 F₂₅₄)

-

Ethyl acetate and Hexane (for TLC and chromatography)

2. Reaction Setup

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add racemic methyl 2-cyclopentyl-2-hydroxyacetate (1.0 g, ~5.8 mmol).

-

Add 10 mL of anhydrous MTBE. Stir until the substrate is fully dissolved.

-

Add vinyl acetate (0.8 mL, ~8.7 mmol, 1.5 equivalents).

-

Finally, add Novozym® 435 (100 mg, 10% w/w of substrate). The use of an immobilized enzyme simplifies catalyst removal post-reaction.[4][9]

-

Seal the flask and place it in an orbital shaker or on a stirrer plate set to 250 rpm and 40°C.[10]

3. Reaction Monitoring

The progress of the reaction (conversion) should be monitored to determine the optimal endpoint. This can be done by taking small aliquots (~20 µL) from the reaction mixture at regular intervals (e.g., 2, 4, 6, 8, 24 hours).

-

For each time point, withdraw an aliquot and filter it through a small plug of silica or a syringe filter to remove the enzyme beads.

-

Analyze the aliquot by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the ratio of the starting alcohol to the acetylated product.

-

Simultaneously, analyze the aliquot using the chiral HPLC method described below to determine the enantiomeric excess of both the substrate (eeₛ) and the product (eeₚ).

-

The reaction should be stopped when the conversion is close to 50%, as this is the point where the enantiomeric excess of both components is typically maximized.

4. Work-up and Purification

-

Once the desired conversion is reached, stop the reaction by filtering off the Novozym® 435 enzyme beads. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse in subsequent batches.

-

Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 10 mL) to remove any acetic acid byproduct, followed by brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude mixture, containing the enantioenriched alcohol and the acetylated product, can be separated by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Protocol: Chiral HPLC Analysis

Determining the enantiomeric excess of the substrate and product is essential for evaluating the success of the resolution.[11][12] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[13][14]

1. Suggested HPLC Method

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm), is an excellent starting point for resolving α-hydroxy esters and their derivatives.[14]

-

Mobile Phase: Isocratic elution with a mixture of n-Hexane and 2-Propanol (IPA). A typical starting ratio is 90:10 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

2. Sample Preparation

-

Take a 20 µL aliquot of the reaction mixture.

-

Filter to remove the enzyme.

-

Dilute with 1 mL of the HPLC mobile phase.

-

Vortex and inject into the HPLC system.

3. Data Interpretation

The chromatogram will show separate peaks for the (R) and (S) enantiomers of the starting alcohol and the acetylated product.

-

Enantiomeric Excess (ee): Calculated for both the substrate (alcohol) and the product (acetate) using the peak areas from the chromatogram. ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the peak areas of the two enantiomers)

-

Conversion (c): Calculated from the relative amounts of product and starting material. c (%) = [ (Product) / (Product + Substrate) ] * 100

-

Enantiomeric Ratio (E): The E-value is a measure of the enzyme's selectivity and is independent of conversion. It can be calculated using the following formula: E = ln[ (1 - c) * (1 - eeₛ) ] / ln[ (1 - c) * (1 + eeₛ) ]

A high E-value (>100) is indicative of an excellent resolution suitable for practical synthesis.[15]

Expected Results and Data Summary

The following table summarizes typical results that can be expected from the kinetic resolution of a secondary alcohol or α-hydroxy ester using Novozym® 435. Actual values for methyl 2-cyclopentyl-2-hydroxyacetate will depend on specific experimental conditions and may require optimization.

| Parameter | Symbol | Typical Value | Significance |

| Conversion | c | ~50% | Optimal point for achieving high ee for both substrate and product. |

| Substrate ee | eeₛ | >95% | Enantiopurity of the unreacted, slow-reacting enantiomer. |

| Product ee | eeₚ | >95% | Enantiopurity of the newly formed, fast-reacting enantiomer. |

| Enantiomeric Ratio | E | >100 | Indicates high selectivity of the enzyme for one enantiomer.[7] |

Conclusion and Further Insights

This application note details a robust and reliable protocol for the enzymatic kinetic resolution of methyl 2-cyclopentyl-2-hydroxyacetate using the commercially available and highly efficient biocatalyst, Novozym® 435. The transesterification approach with an irreversible acyl donor like vinyl acetate provides a straightforward path to obtaining both enantiomers of the target molecule in high optical purity. The outlined chiral HPLC method serves as a precise tool for monitoring the reaction and validating the final product's enantiopurity. By leveraging the principles of biocatalysis, researchers can achieve efficient and sustainable synthesis of key chiral intermediates, accelerating the drug development pipeline.

References

-

Effect of alcohol chain length on the enzymatic resolution of racemic mandelic acid and kinetic study. (n.d.). PubMed. [Link]

-

Resolution of enantiomers of mandelic acid by transesterification. (2023). ResearchGate. [Link]

-

Resolution of mandelic acids by lipase-catalysed transesterifications in organic media: inversion of enantioselectivity mediated by the acyl donor. (n.d.). Semantic Scholar. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(9), 2180-2197. [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). TU Delft Repository. [Link]

-

Novozym-435-Catalyzed Enzymatic Separation of Racemic Propargylic Alcohols. A Facile Route to Optically Active Terminal Aryl Propargylic Alcohols. (2003). ResearchGate. [Link]

-

Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. (2018). PubMed. [Link]

-

Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Journal of Applicable Chemistry. [Link]

-

Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. (2024). PubMed. [Link]

-

Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). Molecules, 28(14), 5439. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). Molecules, 23(11), 2849. [Link]

-

High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. (2016). Catalysis Letters, 146, 1227-1236. [Link]

-

Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. (2019). Catalysis Science & Technology, 9(19), 5451-5459. [Link]

-

Combination of Novozym 435-catalyzed enantioselective hydrolysis and amidation for the preparation of optically active δ-hexadecalactone. (2015). Journal of Oleo Science, 64(5), 561-75. [Link]

-

Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

-

Enantiodivergent Synthesis of Halofuginone by Candida Antarctica Lipase B (CAL-B)-catalyzed Kinetic Resolution in Cyclopentyl Methyl Ether (CPME). (2021). ResearchGate. [Link]

-

Enantioselective acylation of rac-2-phenylcycloalkanamines catalyzed by lipases. (2005). Semantic Scholar. [Link]

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). Catalysts, 11(1), 101. [Link]

-

A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. (2024). International Journal of Molecular Sciences, 25(15), 8035. [Link]

-

A Study on the Lipase-catalysed Acylation of 6,7-Dihydroxy-linalool. (2006). PubMed. [Link]

-

Lipase-catalyzed ring-opening polymerization of natural compound-based cyclic monomers. (2020). Chemical Communications, 56(68), 9779-9792. [Link]

Sources

- 1. Lipase-mediated flow synthesis of nature-inspired phenolic carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Effect of alcohol chain length on the enzymatic resolution of racemic mandelic acid and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 5. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents | MDPI [mdpi.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. csfarmacie.cz [csfarmacie.cz]

- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 14. asianpubs.org [asianpubs.org]

- 15. repository.tudelft.nl [repository.tudelft.nl]

Application Note: Methyl 2-Cyclopentyl-2-Hydroxyacetate as a Versatile Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Abstract

In medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Methyl 2-cyclopentyl-2-hydroxyacetate, an α-hydroxy ester, represents a valuable yet under-explored building block for generating compound libraries aimed at Structure-Activity Relationship (SAR) studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this scaffold. We will delve into the rationale for incorporating the cyclopentyl moiety, provide detailed protocols for synthesis and a representative biological assay, and illustrate a systematic approach to SAR exploration.

Introduction: The Strategic Value of the Cyclopentyl α-Hydroxy Ester Moiety

The pursuit of new drugs is fundamentally a process of molecular optimization. The structure-activity relationship (SAR) is the principle that a molecule's chemical structure dictates its biological activity[1]. By systematically modifying a lead compound, medicinal chemists can decipher the key structural features responsible for potency, selectivity, and pharmacokinetic properties[2].

Methyl 2-cyclopentyl-2-hydroxyacetate provides an excellent starting point for such explorations due to two key structural features:

-

The α-Hydroxy Ester Group: This functional group is prevalent in biologically active molecules and offers multiple points for chemical modification. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the ester can be hydrolyzed or converted into other functional groups like amides to modulate properties such as cell permeability and metabolic stability[3][4].

-

The Cyclopentyl Group: The incorporation of a cyclopentyl ring is a well-established strategy in drug design.[5] Its non-planar, flexible conformation can facilitate favorable interactions with diverse biological targets.[6] Crucially, it enhances the lipophilicity of a molecule, which can improve absorption and distribution characteristics, while also offering a degree of conformational rigidity that can lock the molecule into a bioactive conformation.[5][6] Furthermore, replacing a more metabolically labile aliphatic chain with a cycloalkyl group can block oxidative metabolism, thereby increasing the compound's half-life.[7]

This guide will provide the technical framework for leveraging these features in a typical drug discovery campaign.

Synthesis and Characterization Protocol

A reliable and scalable synthesis is the foundation of any SAR campaign. The most direct route to methyl 2-cyclopentyl-2-hydroxyacetate is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-cyclopentyl-2-hydroxyacetic acid. We present a protocol utilizing boric acid, a mild and highly chemoselective catalyst for the esterification of α-hydroxy acids.[8]

Synthetic Workflow Diagram

Sources

- 1. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 2. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 3. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. fiveable.me [fiveable.me]

- 6. benchchem.com [benchchem.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Improving yield in Methyl 2-cyclopentyl-2-hydroxyacetate synthesis

Technical Guide: Yield Optimization for Methyl 2-cyclopentyl-2-hydroxyacetate

) Note: This guide specifically addresses the non-phenyl analog (cyclopentylglycolic acid methyl ester). If your target is the phenyl-substituted glycopyrrolate intermediate (Strategic Overview

The synthesis of Methyl 2-cyclopentyl-2-hydroxyacetate presents a classic challenge in nucleophilic addition: balancing reactivity with selectivity. Low yields are typically caused by three factors:

-

Polymerization of the Electrophile: Methyl glyoxylate is unstable in its monomeric form.

-

Grignard Side Reactions: Cyclopentylmagnesium bromide is prone to homocoupling (forming bicyclopentyl) and

-hydride elimination. -

Over-Addition: Formation of the dicyclopentyl diol when using oxalate precursors.

This guide outlines two validated workflows. Route A (Direct Addition) is faster but requires strict handling of glyoxylate. Route B (Oxalate Reduction) is more robust and recommended for scale-up.

Core Workflows

Route A: Direct Grignard Addition (The Glyoxylate Route)

Best for: Small scale, rapid synthesis.

The Critical Bottleneck: Methyl glyoxylate is commercially supplied as a polymer or hydrate. Using it directly will result in <10% yield. You must depolymerize it immediately before use.

Protocol:

-

Monomerization: Distill methyl glyoxylate polymer over

(10% w/w) under vacuum. Collect the fraction boiling at ~40-45°C (at 20 mmHg) directly into a chilled, dry THF reservoir. Use immediately. -

Grignard Preparation: Prepare Cyclopentylmagnesium bromide (1.2 eq) in Cyclopentyl Methyl Ether (CPME) or THF.

-

Expert Tip: CPME is superior to THF/Ether here as it minimizes Grignard degradation at higher initiation temps and reduces fire hazards [1].

-

-

Addition: Cool the glyoxylate solution to -78°C . Add the Grignard reagent dropwise over 60 minutes.

-

Why? Low temperature suppresses the reduction pathway (where the Grignard acts as a hydride donor, forming cyclopentene and methyl glycolate).

-

-

Quench: Quench with saturated

at -20°C to prevent acid-catalyzed elimination of the hydroxyl group.

Route B: The Oxalate-Reduction Pathway (The Robust Route)

Best for: High yield, scale-up, and purity.

This route avoids unstable glyoxylates by using Dimethyl Oxalate.

Step 1: Synthesis of Methyl 2-cyclopentyl-2-oxoacetate

-

Reagents: Cyclopentylmagnesium bromide (1.0 eq), Dimethyl Oxalate (2.5 eq).

-

Technique: Inverse Addition .

-

Dissolve Dimethyl Oxalate in THF and cool to -40°C .

-

Add the Grignard reagent to the oxalate solution.[1]

-

Causality: The large excess of oxalate ensures the Grignard reacts with one ester group only. Standard addition (oxalate to Grignard) inevitably produces the dicyclopentyl diol (double addition product) [2].

-

-

Workup: Hydrolyze with cold 1M HCl. Distill to isolate the keto-ester (CAS 39163-44-5).

Step 2: Selective Reduction

-

Reagents: Sodium Borohydride (

, 0.5 eq) in Methanol at 0°C. -

Outcome: Quantitative conversion to the target hydroxy-ester.

Process Visualization

The following diagram contrasts the two routes and highlights the critical control points (CCPs).

Figure 1: Comparison of Direct Addition vs. Oxalate Reduction pathways. CCP denotes Critical Control Points.

Troubleshooting & FAQs

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) in Route A | Glyoxylate polymerization. | Ensure glyoxylate is distilled immediately before use. Do not store the monomer >1 hour. |

| Bicyclopentyl Impurity | Grignard homocoupling. | Lower Grignard formation temp. Use CPME as solvent.[2] Add |

| Dicyclopentyl Diol Formation | Double addition (Route B). | Strict Inverse Addition is required. Ensure Oxalate is in >2.0 eq excess. |

| Product is an Oil/Gummy | Residual solvents or lactide formation. | The product is a secondary alcohol ester; it can form intermolecular lactides if heated strongly during distillation. Use Kugelrohr distillation at high vacuum (<0.5 mmHg). |

| No Reaction (Grignard) | Wet reagents or passivated Mg. | Activate Mg with |

Frequently Asked Questions

Q: Can I use Cyclopentyl chloride instead of the bromide?

A: Yes, but the chloride is less reactive and requires harder initiation (reflux or activation with

Q: Why do I see cyclopentene in my NMR?

A: This is a result of

Q: Is this the same intermediate for Glycopyrrolate? A: No. Glycopyrrolate requires the phenyl analog (Methyl 2-cyclopentyl-2-hydroxy-2-phenyl acetate).[3] That synthesis requires adding CyclopentylMgBr to Methyl Benzoylformate. The "Inverse Addition" technique described in Route B is also the gold standard for that synthesis to prevent double addition.

References

-

Watanabe, K., et al. "Grignard Reactions in Cyclopentyl Methyl Ether." Organic Process Research & Development, vol. 18, no. 6, 2014.

-

Brainly. "Grignard reaction between dimethyl oxalate and excess methylmagnesium bromide."[1]

-

Rogers, H.R., et al. "Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with Magnesium." Journal of the American Chemical Society, vol. 102, no. 1, 1980.

-

NIST Chemistry WebBook. "Benzeneacetic acid, α-cyclopentyl-α-hydroxy-, methyl ester." (For structural comparison of the phenyl analog).

Sources

Technical Support Center: Managing Unreacted Methyl Glyoxylate in Reaction Mixtures

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to effectively address the challenge of removing unreacted methyl glyoxylate from your reaction mixtures. As a highly reactive dicarbonyl compound, methyl glyoxylate is a valuable C2 synthon in various organic syntheses, but its residual presence can complicate purification and compromise the purity of your target compounds.[1][2][3] This resource is designed to equip you with both the theoretical understanding and practical protocols to overcome this common experimental hurdle.

Understanding the Challenge: Properties of Methyl Glyoxylate

Before diving into purification strategies, it's crucial to understand the physicochemical properties of methyl glyoxylate that influence its behavior in a reaction mixture.

| Property | Value | Significance for Purification |

| Molecular Formula | C₃H₄O₃[4] | A small, polar molecule. |

| Molecular Weight | 88.06 g/mol [4] | Low molecular weight can make removal by simple evaporation difficult, especially if the desired product is also volatile. |

| Boiling Point | 102.6 ± 23.0 °C at 760 mmHg[4], 50 °C at 30 mmHg[5] | Its relatively low boiling point might suggest distillation, but this is often complicated by the thermal stability of the target compound and the potential for co-distillation. |

| Melting Point | 40-42 °C[4], 49-51 °C[5] | Can exist as a solid or a low-melting liquid at room temperature. |

| Solubility | Soluble in water and most common organic solvents (e.g., ether, CH₂Cl₂, THF, acetone).[1][2][3] | High solubility in a wide range of solvents makes simple extraction challenging without chemical modification. |

| Reactivity | Highly reactive due to two adjacent carbonyl groups (aldehyde and ester).[1][6][7] Prone to polymerization and hydrate formation in the presence of water.[1][2][8] | This high reactivity can be exploited for selective removal through derivatization. |

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the removal of methyl glyoxylate.

Q1: Can I remove methyl glyoxylate by simple aqueous extraction?

Due to its high solubility in both water and many organic solvents, simple liquid-liquid extraction is often inefficient for complete removal.[1][2] While some of the methyl glyoxylate may partition into the aqueous phase, a significant amount will likely remain in the organic layer with your product.

Q2: Is distillation a viable option for removing methyl glyoxylate?

Distillation can be a possibility if your target compound has a significantly higher boiling point and is thermally stable. However, given methyl glyoxylate's boiling point of approximately 103 °C at atmospheric pressure, co-distillation with your product is a risk, especially under vacuum.[4][5]

Q3: Will standard silica gel column chromatography effectively separate my compound from methyl glyoxylate?

While possible, it can be challenging. Methyl glyoxylate is quite polar and can streak on silica gel, leading to poor separation and contamination of product fractions. Its high reactivity can also lead to on-column reactions.[9]

Q4: I've noticed a sweet, pungent odor in my purified product. Could this be residual methyl glyoxylate?

Yes, methyl glyoxylate is described as having a sweet, pungent odor.[1] Its presence, even in trace amounts, can be detected by its characteristic smell.

Troubleshooting Guides: Step-by-Step Protocols

When standard purification methods fall short, a more targeted approach is necessary. The following troubleshooting guides offer detailed protocols for the efficient removal of unreacted methyl glyoxylate.

Guide 1: Selective Removal via Bisulfite Adduct Formation and Extraction

This is often the most effective and widely applicable method for removing aldehydes from reaction mixtures.[9][10][11][12] The principle lies in the selective reaction of the aldehyde functional group of methyl glyoxylate with sodium bisulfite to form a water-soluble salt (a bisulfite adduct), which can then be easily removed by extraction.[10][13]

Underlying Principle: The Chemistry of Bisulfite Addition

The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde in methyl glyoxylate. This reversible reaction forms a stable, ionic bisulfite adduct that is highly soluble in water and can be partitioned into an aqueous layer during liquid-liquid extraction.[10][11][12][13]

Caption: Formation of a water-soluble adduct from methyl glyoxylate.

Experimental Protocol

-

Initial Dissolution : Dissolve the crude reaction mixture in a water-miscible organic solvent like methanol, tetrahydrofuran (THF), or dimethylformamide (DMF).[10][11] For aliphatic aldehydes like methyl glyoxylate, DMF can improve removal rates.[11]

-

Bisulfite Addition : Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. The volume of the bisulfite solution should be approximately equal to the volume of the organic solution.

-

Vigorous Shaking : Shake the separatory funnel vigorously for at least 30 seconds to ensure intimate mixing and complete reaction.[11][12]

-

Addition of Immiscible Organic Solvent and Water : Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and deionized water to the separatory funnel. Shake vigorously again.[10][11]

-

Phase Separation : Allow the layers to separate. The aqueous layer (bottom) will contain the methyl glyoxylate-bisulfite adduct, while the organic layer (top) will contain your purified product.[13]

-

Work-up :

-

Drain the lower aqueous layer.

-

Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.[11][13]

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[13]

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain your purified product.[13]

-

Note: If you need to recover the methyl glyoxylate, the aqueous layer containing the bisulfite adduct can be basified (e.g., with NaOH to a strongly basic pH) to reverse the reaction. The liberated methyl glyoxylate can then be extracted with an organic solvent.[10][11][13]

Guide 2: Derivatization with Hydrazine Reagents

For instances where bisulfite treatment is not suitable (e.g., if your product is sensitive to the conditions), derivatization with a hydrazine reagent followed by purification is an excellent alternative. Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with aldehydes to form highly colored and often crystalline hydrazones, which can be easily separated.[14][15][16][17]

Underlying Principle: Hydrazone Formation

The nucleophilic nitrogen of the hydrazine reagent attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a stable C=N double bond, creating the hydrazone derivative.

Caption: Derivatization of methyl glyoxylate with DNPH.

Experimental Protocol

-

Reaction : In a suitable solvent (often acidic ethanol), add a stoichiometric excess of the hydrazine reagent (e.g., DNPH) to your crude reaction mixture.

-

Precipitation/Separation : The resulting hydrazone derivative of methyl glyoxylate will often precipitate out of the solution and can be removed by filtration. Alternatively, the increased polarity and UV-activity of the hydrazone can facilitate its separation from your desired product by column chromatography.

-

Post-Derivatization Purification : After removal of the methyl glyoxylate derivative, your target compound can be further purified using standard techniques like recrystallization or column chromatography.

Guide 3: Alternative Scavenging Reagents

In specific cases, other nucleophilic reagents can be employed to "scavenge" residual methyl glyoxylate.

-

Girard's Reagents (T and P) : These reagents react with aldehydes and ketones to form water-soluble hydrazones. The aldehyde can be regenerated by hydrolysis if needed.[18]

-

Dimedone : This reagent reacts specifically with aldehydes to form a crystalline derivative that can be easily removed by filtration.[18]

-

Amines and Amino Acids : Primary amines and amino acids like cysteine can react with aldehydes to form imines or thiazolidine derivatives, respectively, which can alter their solubility and chromatographic behavior, aiding in separation.[19]

Troubleshooting Logic Flow

Caption: Decision tree for removing unreacted methyl glyoxylate.

Concluding Remarks

The removal of unreacted methyl glyoxylate from reaction mixtures requires a thoughtful approach that considers the properties of both the contaminant and the desired product. While challenging, the methods outlined in this guide, particularly the robust bisulfite extraction protocol, provide a clear path to achieving high product purity. By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently address this common purification challenge.

References

-

Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

-

Chemsrc. (2025). Methyl glyoxylate | CAS#:922-68-9. [Link]

-

CAS Common Chemistry. (n.d.). Methyl glyoxylate. Retrieved February 12, 2026, from [Link]

-

Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57134. [Link]

-

JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

-

ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

-

Lee, J. H., et al. (2017). Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species. International Journal of Molecular Sciences, 18(2), 273. [Link]

-

Takeda, K., et al. (2015). A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction. Journal of Japan Society for Atmospheric Environment, 50(5), 229-236. [Link]

-

Wikipedia. (n.d.). Methylglyoxal. Retrieved February 12, 2026, from [Link]

-

Uchiyama, S., & Inaba, Y. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2770. [Link]

-

Belanger, M., et al. (2011). Methylglyoxal, the dark side of glycolysis. Frontiers in Neuroenergetics, 3, 2. [Link]

-

Lee, J. H., et al. (2017). Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species. International Journal of Molecular Sciences, 18(2), 273. [Link]

-

Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved February 12, 2026, from [Link]

-

Li, D., et al. (2015). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Food Chemistry, 181, 129-135. [Link]

-

Wikipedia. (n.d.). Aldehyde. Retrieved February 12, 2026, from [Link]

Sources

- 1. CAS 922-68-9: Methyl glyoxylate | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl 2-oxoacetate | 922-68-9 [chemicalbook.com]

- 4. Methyl glyoxylate | CAS#:922-68-9 | Chemsrc [chemsrc.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. researchgate.net [researchgate.net]

- 7. Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylglyoxal - Wikipedia [en.wikipedia.org]

- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 10. Workup [chem.rochester.edu]

- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction [jstage.jst.go.jp]

- 15. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. waters.com [waters.com]

- 17. Aldehyde - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

Technical Support Center: Purification of Methyl 2-cyclopentyl-2-hydroxyacetate

Introduction

Welcome to the technical support hub for Methyl 2-cyclopentyl-2-hydroxyacetate . Based on your description of the product as an "oil," and the typical application of this scaffold in drug development (specifically as a key intermediate for anticholinergics like Glycopyrrolate), this guide addresses the unique challenges of

These molecules are chemically fragile. The proximity of the hydroxyl group to the ester carbonyl creates two primary purification antagonists:

-

-Elimination (Dehydration): Formation of the

-

Dimerization/Oligomerization: Intermolecular esterification (lactide formation) leading to viscous oils that refuse to crystallize.

Module 1: Impurity Profiling & Diagnostics

Q: Why is my product an oil when literature suggests it might be a low-melting solid?

A: The "oil" state is the most common form for Methyl 2-cyclopentyl-2-hydroxyacetate (and its phenyl-analog, CAS 19833-96-6) due to supercooling and trace impurities . Even 1-2% of the dehydration byproduct (alkene) or residual solvent can depress the melting point significantly, keeping the product in a liquid state.

Diagnostic Check:

Before attempting purification, run a

| Component | Chemical Shift ( | Multiplicity | Notes |

| Product (Target) | ~3.0 - 3.2 | Multiplet | Cyclopentyl methine proton adjacent to chiral center. |

| Impurity (Alkene) | ~6.8 - 7.1 | Singlet/Doublet | Vinylic proton from |

| Impurity (Dimer) | ~5.0 - 5.5 | Shifted | Deshielded |

Module 2: Purification Protocols

Scenario A: High-Purity Isolation (The Distillation Approach)

Recommended for: Oily crude >10g, thermally stable <150°C.

The Challenge: Standard distillation often causes decomposition (dehydration) due to prolonged heat exposure. The Solution: Short-Path High-Vacuum Distillation . You must minimize the "residence time" of the molecule on the hot surface.

Step-by-Step Protocol

-

Pre-Treatment (Acid Scavenging):

-

Dissolve crude oil in Et

O or EtOAc. -

Wash with saturated NaHCO

(2x) to remove trace acids. Critical: Acids catalyze the dehydration reaction during distillation. -

Dry over anhydrous Na

SO -

Concentrate under reduced pressure at

C.

-

-

Distillation Setup:

-

Use a Short-Path Distillation Head (vigreux columns are too slow/hot).

-

Vacuum Requirement: < 1.0 mmHg (ideally 0.1–0.5 mmHg).

-

Stirring: Vigorous magnetic stirring is non-negotiable to prevent hot spots.

-

-

Execution:

-

Degassing: Hold vacuum at room temperature for 15 mins to remove volatiles.

-

Ramp: Slowly increase oil bath temperature.

-

Collection:

-

Fractions 1-2: Solvent & low-boiling alkene impurities.

-

Main Fraction: Collect the clear, viscous oil.

-

Residue: Do not distill to dryness; the pot residue contains the oligomers.

-

-

Data for Process Control:

| Parameter | Specification |

| Vacuum Pressure | 0.1 – 0.5 mmHg |

| Bath Temperature | 130°C – 160°C (Dependent on vacuum) |

| Vapor Temperature | Expect ~105°C – 125°C (at 0.5 mmHg) |

Scenario B: Heat-Sensitive Purification (The Chromatographic Approach)

Recommended for: Small scale (<10g) or if the alkene impurity increases during distillation.

Q: My product degrades during distillation. How do I purify it without heat?

A: Use Flash Column Chromatography with a buffered silica system. Standard silica is slightly acidic (

Buffered Silica Protocol

-

Slurry Preparation: Mix Silica Gel 60 with 1% Triethylamine (Et

N) in Hexane to neutralize active acidic sites. -

Eluent System:

-

Solvent A: Hexane (or Petroleum Ether)

-

Solvent B: Ethyl Acetate

-

Gradient: 0%

20% B over 10 CV (Column Volumes).

-

-

Loading: Load the oil as a concentrated solution in minimal Toluene or DCM (avoid loading neat to prevent streaking).

Module 3: Troubleshooting & Logic Visualization

Decision Matrix: Choosing the Right Method

The following diagram illustrates the logical flow for determining the optimal purification strategy based on your crude material's profile.

Caption: Decision tree for selecting purification method based on impurity type (Acid vs. Alkene) and thermal stability.

Mechanism of Failure: The Dehydration Pathway

Understanding why the purification fails is critical. The diagram below shows the acid-catalyzed

Caption: Mechanistic pathway of the primary side-reaction (Dehydration). Acidic conditions or excessive heat accelerate the loss of the hydroxyl group.

Frequently Asked Questions (FAQ)

Q1: Can I crystallize this oil? A: Generally, no. While the pure phenyl-analog (Methyl cyclopentylmandelate) can be a solid, the methyl ester with just the cyclopentyl group is typically an oil at room temperature. If you require a solid for storage or stability, consider hydrolyzing the ester to the free acid (Cyclopentylmandelic acid), which is a solid, and re-esterifying only when needed.

Q2: My refractive index (RI) is fluctuating. What is the target?

A: For the phenyl-analog (CAS 19833-96-6), the literature density is ~1.05–1.1 g/mL.[2] The Refractive Index (

Q3: How do I store the purified oil? A: Store under an inert atmosphere (Argon/Nitrogen) at 0–4°C . Moisture will slowly hydrolyze the ester, and oxygen can induce radical oxidation at the benzylic/allylic positions over long periods.

References

-

Sigma-Aldrich. Product Specification: Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate (CAS 19833-96-6). Retrieved from

-

Google Patents. CN102718654A: Preparation method of a-cyclopentyl methyl mandelate. (Describes the synthesis, hydrolysis, and esterification purification cycles). Retrieved from

-

Organic Syntheses. Methyl (1R,5R)-5-Hydroxy-2-Cyclopentene-1-Acetate. (Provides analogous distillation conditions for cyclopentyl hydroxy esters: 0.1 mm Hg at 74-78°C). Retrieved from

-

BLD Pharm. Product Analysis: Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate.[3][4][5] Retrieved from

-

ChemSrc. Physical Properties of Methyl cyclopentylacetate derivatives. Retrieved from

Sources

Alpha-Keto Ester Transformation Hub: Technical Support & Troubleshooting

Status: Level 2 Support Guide

Ticket Topic: Grignard Addition to

Diagnostic Triage: What is your failure mode?

Before adjusting parameters, identify the specific breakdown in your reaction profile.

| Observation (LCMS/NMR) | Diagnosis | Root Cause |

| Recovers Starting Material | Enolization | The Grignard reagent acted as a base, deprotonating the |

| Mixture of Mono- & Di-addition | Poor Chemoselectivity | Reaction temperature too high or improper stoichiometry. The ester group is competing with the ketone. |

| Reduced Product ( | Grignard reagent has | |

| Complex Mixture/Oligomers | Polymerization/Aldol | The alkoxide intermediate triggered an intermolecular attack on unreacted starting material. |

Core Troubleshooting Modules

Module A: The "Enolization" Loop (Recovered Starting Material)

Issue: You added the Grignard, observed a color change/exotherm, but after quench, you recovered the

The Fix: Imamoto Protocol (Cerium(III) Chloride)

The addition of anhydrous

Protocol:

-

Dry the

: This is critical. Heat -

Slurry: Suspend dried

(1.5 eq) in THF. Stir at RT for 2 hours (activation). -

Transmetallation: Cool to -78°C. Add Grignard (

, 1.1 eq) to the slurry. Stir for 30-60 mins. The reagent is now an organocerium species. -

Addition: Add the

-keto ester (1.0 eq) in THF slowly. -

Quench: Use dilute AcOH or saturated

.

Expert Insight: Organocerium reagents are harder (HSAB theory) and less basic, completely bypassing the enolization pathway.

Module B: The "Over-Reaction" (Stopping at the -Hydroxy Ester)

Issue: You want the tertiary alcohol (

The Fix: Kinetic Control & Chelation Management

-

Temperature is King: You must run this at -78°C . The rate constant difference between ketone attack (

) and ester attack ( -

Stoichiometry: Use exactly 1.05 equivalents of Grignard.

-

Mode of Addition (Standard vs. Inverse):

-

Do NOT use Inverse Addition (adding Ester to Grignard). This creates a local excess of Grignard, promoting double addition.[1]

-

Use Standard Addition: Add the Grignard slowly to the Ester solution. This ensures the Ester is always in excess until the end, statistically favoring mono-addition.

-

-

Solvent Switch: Switch from THF to Diethyl Ether (

) or Toluene . THF coordinates strongly to Mg, breaking up aggregates and increasing reactivity (and basicity). Non-coordinating solvents often slow the reaction enough to enhance selectivity.

Module C: The "Stalled" Reaction (Forcing Double Addition)

Issue: You want the 1,2-diol (double addition), but the reaction stops at the

The Fix: Breaking the Chelate

-

Warm it up: After the initial addition at 0°C, reflux the reaction for 1-2 hours.

-

Lewis Acid Additive: Add

(0.5 eq) to disrupt the magnesium chelate. -

Force it: Use 3.5+ equivalents of Grignard.

Visual Troubleshooting Logic

Figure 1: Decision tree for diagnosing reaction failures based on crude product analysis.

Mechanistic Pathway & Chelation

Understanding the intermediate is vital for controlling the outcome.

Figure 2: The bifurcation point. The stability of the "Chelated Intermediate" determines if the reaction stops or proceeds.

FAQ: Rapid Fire Support

Q: Can I use Barbier conditions (Mg metal + Halide + Substrate in one pot)? A: Generally, no . Barbier conditions create high local concentrations of active Grignard and heat, leading to poor selectivity (mix of mono/diol) and Wurtz coupling side products.

Q: My Grignard is old/cloudy. Does it matter? A: Yes. Titrate it (using salicylaldehyde phenylhydrazone or similar). Stoichiometry is the only thing preventing the second addition in standard protocols. If you think you have 1.0M but have 0.8M, you won't complete the reaction. If you have 1.2M, you will attack the ester.

Q: Why did my yield drop when I scaled up? A: Heat transfer. On a 50mg scale, adding Grignard "dropwise" dissipates heat instantly. On 50g, a "drop" creates a local hot zone where the temperature spikes above -40°C, triggering ester attack or enolization. Use a syringe pump and internal thermometer for scale-up.

References

-

Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones." Tetrahedron Letters, vol. 25, no. 38, 1984, pp. 4233-4236.

-

Imamoto, T., et al. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. 5th ed., Springer, 2007. (Chapter 2: Organometallic Reagents).

-

Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320.

Sources

Optimizing enantiomeric excess (ee) of alpha-hydroxy esters

Topic: Optimizing Enantiomeric Excess (ee) of -Hydroxy Esters

Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Scope: Asymmetric Hydrogenation (Chemo- & Biocatalysis), Racemization Control, and Analytical Troubleshooting.

Welcome to the Support Hub

You are likely here because your HPLC trace shows a 60:40 split when you need 99:1, or your "perfect" reaction racemized during workup. Optimizing the enantiomeric excess (ee) of

Below are the three most common "Support Tickets" we receive, resolved with deep-dive troubleshooting protocols.

Ticket #1: "My Ruthenium Catalyst is Stalling at 80% ee"

Issue: User is employing standard Noyori-type hydrogenation (Ru-BINAP) on an

The Solution: The "Matched" Ligand & Acid Effect

While Ru-BINAP is the workhorse, it is not a magic wand.

Protocol A: Ligand Tuning (The SegPhos Switch)

If BINAP fails, switch to SegPhos or MeO-BIPHEP . SegPhos has a narrower dihedral angle between the naphthyl rings, creating a "tighter" chiral pocket that is often superior for

Protocol B: The Acid Additive (The Genêt Effect) Contrary to intuition, adding a small amount of acid can boost ee.

-

Mechanism: The acid (e.g., HCl or HBr) prevents the formation of inactive ruthenium dimers and stabilizes the active monomeric hydride species. It also protonates the carbonyl oxygen, increasing electrophilicity.

-

Action: Add 1.0 equivalent of mild acid (like benzoic acid) or trace HCl to the reaction mixture.

Experimental Workflow (Chemo-Catalysis):

-

Screening: Set up 4 vials.

-

Vial 1: Ru-BINAP (Control)

-

Vial 2: Ru-SegPhos

-

Vial 3: Ru-BINAP + 10 mol% HCl

-

Vial 4: Ru-SegPhos + 10 mol% HCl

-

-

Conditions: 30°C, 50 bar

, MeOH (solvent is critical—see Table 1).

Visualization: Ligand Selection Logic

Figure 1: Decision tree for optimizing chemo-catalytic hydrogenation.

Ticket #2: "Scale-Up Failed: The Biocatalytic Route Crashed"

Issue: User achieved >99% ee on milligram scale using a Ketoreductase (KRED) kit, but the reaction stalled at 50% conversion on gram scale. Diagnosis: pH drift or Cofactor (NADPH) exhaustion.

The Solution: The GDH-Glucose Loop

Enzymes are pH-sensitive. As the reduction proceeds, the pH often shifts (depending on the buffer capacity and substrate). Furthermore, KREDs require NADPH, which is too expensive to use stoichiometrically. You must regenerate it in situ.

The "Self-Validating" Recycling System: Use Glucose Dehydrogenase (GDH) as a coupled enzyme.

-

KRED reduces your

-keto ester -

GDH oxidizes Glucose

Gluconolactone (Regenerates NADP+ -

Crucial Step: Gluconolactone hydrolyzes to Gluconic Acid, which drops the pH . You must use a pH-stat (titrator) or strong buffer (100mM Phosphate) to maintain pH 7.0-7.5.

Troubleshooting Matrix:

| Symptom | Probable Cause | Corrective Action |

| Stalls at 50% | pH drop (Gluconic acid buildup) | Add 1M NaOH via pH-stat or increase buffer conc. |

| Low Activity | Substrate Inhibition | Feed substrate slowly (fed-batch) rather than all at once. |

| Emulsion | Enzyme denaturation at interface | Add trace surfactant (Tween-80) or reduce stirring speed. |

Ticket #3: "The Disappearing ee (Racemization)"